6-chloro-4-methyl-6H-quinoline-2-thione
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Overview
Description
6-chloro-4-methyl-6H-quinoline-2-thione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the 6th position, a methyl group at the 4th position, and a thione group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-6H-quinoline-2-thione typically involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which is then subjected to acid hydrolysis to produce 4-chloro-8-methylquinolin-2(1H)-one. Finally, heating this compound with phosphorus pentasulfide results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-6H-quinoline-2-thione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as thiols, amines, and hydrazines.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like thiourea, hydrazine, and amines in solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted quinolin-2-thiones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
6-chloro-4-methyl-6H-quinoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-6H-quinoline-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by intercalating into DNA, and generate reactive oxygen species (ROS) that induce oxidative stress in cells. These actions contribute to its antimicrobial, antiviral, and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-8-methylquinolin-2(1H)-one
- 2-chloro-6-methoxy-4-methylquinoline
- 4-chloro-6-methoxy-2-methylquinoline
Uniqueness
6-chloro-4-methyl-6H-quinoline-2-thione is unique due to the presence of the thione group at the 2nd position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chlorine and methyl groups also enhances its potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8ClNS |
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Molecular Weight |
209.70 g/mol |
IUPAC Name |
6-chloro-4-methyl-6H-quinoline-2-thione |
InChI |
InChI=1S/C10H8ClNS/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5,7H,1H3 |
InChI Key |
WAGDCKNYXVBOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N=C2C1=CC(C=C2)Cl |
Origin of Product |
United States |
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